molecular formula C10H8F2N2O3 B13044905 6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13044905
M. Wt: 242.18 g/mol
InChI Key: BPPCKVUZZNRHED-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a high-value chemical building block primarily utilized in medicinal chemistry and oncology research. This compound belongs to the substituted pyrazolo[1,5-a]pyridine chemical class, which has demonstrated significant potential as RET (Rearranged during Transfection) kinase inhibitors . RET kinase is a well-validated target for the treatment of various cancers, including non-small cell lung cancer, papillary thyroid cancer, and medullary thyroid cancer, making this compound a crucial intermediate in the development of novel targeted anticancer therapies . The molecular structure features a pyrazolo[1,5-a]pyridine core substituted at the 6-position with a 2,2-difluoroethoxy group and at the 3-position with a carboxylic acid functional group (Molecular Formula: C12H12F2N2O3, Molecular Weight: 270.24) . The carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The 2,2-difluoroethoxy substitution is a strategic bioisostere commonly employed in drug design to modulate properties like metabolic stability, lipophilicity, and target binding . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C10H8F2N2O3

Molecular Weight

242.18 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F2N2O3/c11-9(12)5-17-6-1-2-8-7(10(15)16)3-13-14(8)4-6/h1-4,9H,5H2,(H,15,16)

InChI Key

BPPCKVUZZNRHED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1OCC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position where the 2,2-difluoroethoxy group is located.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities and protein-ligand interactions.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(2,2-difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyridine Scaffold

The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Applications/Properties Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic acid 3-carboxylic acid 162.15 Precursor for kinase inhibitors
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 6-hydroxymethyl, 3-carboxylic acid 192.17 Intermediate for drug discovery
5-Hydroxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 5-hydroxy, 3-ethyl ester 210.16 (est.) Potential LC materials or APIs
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrimidine core, 2-carboxylic acid 213.14 Antituberculosis agents
Target Compound : 6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid 6-difluoroethoxy, 3-carboxylic acid 254.18 (est.) Hypothesized kinase inhibition N/A

Key Observations :

  • Fluorine Impact: The 2,2-difluoroethoxy group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like the hydroxymethyl derivative .
  • Core Heterocycle : Replacing pyridine with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, MW 179.14 g/mol) increases nitrogen content, altering coordination properties in metal complexes .
  • Biological Activity : Carboxylic acid derivatives are frequently used as kinase inhibitors (e.g., EphB3, VEGFR2) , while esters (e.g., ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) serve as intermediates for further functionalization .

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